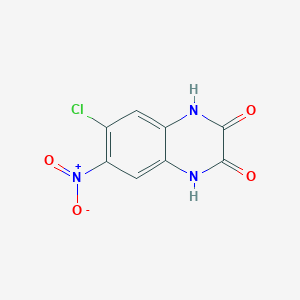

6-chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Description

6-Chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione is a quinoxaline-dione derivative characterized by a chloro substituent at the 6-position and a nitro group at the 7-position. These compounds modulate receptor activity by binding to the ligand-binding domain (LBD), influencing channel gating and receptor trafficking .

Properties

IUPAC Name |

6-chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRFZVQSFKXGGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)NC(=O)C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione can be achieved through a one-pot reaction involving substituted o-phenylene diamine and oxalic acid under solvent-free conditions. This method involves simple grinding at room temperature, which offers unsurpassed atom economy and is considered a green chemistry approach .

Industrial Production Methods

While specific industrial production methods for 6-chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione are not extensively documented, the principles of green chemistry and efficient synthetic routes are likely employed to ensure high yield and purity. The use of catalysts and optimized reaction conditions are common practices in industrial settings to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

6-Chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: This compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: The compound is used in the development of new materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of 6-chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that modulate the activity of target proteins. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The pharmacological and biochemical properties of quinoxaline-diones are highly dependent on substituents at the 6- and 7-positions. Key analogs include:

Key Observations:

- Electron-Withdrawing Groups: Nitro and cyano groups enhance antagonist activity by stabilizing interactions with the AMPAR LBD (e.g., hydrogen bonds with Glu705 and Tyr450) .

- Photoreactivity : ANQX’s azido group enables UV-induced nitrene formation, facilitating covalent crosslinking to Glu705 in the AMPAR binding pocket . This property is absent in DNQX or CNQX.

- Conformational Effects : DNQX and CNQX induce partial LBD closure, while FQX stabilizes a fully closed conformation, correlating with partial agonist activity .

Binding Affinity and Selectivity:

- ANQX : Irreversibly inhibits AMPARs after UV activation (IC₅₀ < 1 μM in photoinactivation assays) .

- CNQX : Displays IC₅₀ values of 0.3–1.2 μM for AMPARs but higher selectivity for kainate receptors .

- DNQX : Broad-spectrum antagonist with IC₅₀ ~0.5 μM for AMPARs and ~2 μM for kainate receptors .

Cytotoxicity:

Quinoxaline-diones with halogen substituents (e.g., 6-chloro-7-methyl derivatives) exhibit cytotoxic activity against cancer cell lines (e.g., IC₅₀ = 12–25 μM in MCF-7 and HeLa cells) .

Mechanistic Insights from Structural Studies

High-resolution X-ray crystallography of the GluR2 LBD (S1S2J) reveals:

- DNQX/CNQX : Bind in the open-cleft conformation, forming hydrogen bonds with Thr686 and Glu705 .

- ANQX : Upon UV irradiation, generates two products: (1) intramolecularly cyclized FQX and (2) Glu705-crosslinked adducts, as confirmed by mass spectrometry (+220 Da shift) .

- FQX : Stabilizes a closed LBD conformation, mimicking agonist-induced channel activation .

Biological Activity

6-Chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione is a compound belonging to the quinoxaline family, which has garnered significant attention due to its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione is , with a molecular weight of approximately 220.68 g/mol. The compound features a quinoxaline backbone with a chlorine atom at the 6-position and a nitro group at the 7-position, which contribute to its unique chemical properties and biological activities.

The biological activity of 6-chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione primarily involves its role as an antagonist of glutamate receptors. Specifically, it inhibits non-NMDA glutamate receptors, which play critical roles in excitatory neurotransmission and are implicated in various neurological disorders. This antagonistic property suggests potential therapeutic applications in treating conditions such as epilepsy and neurodegenerative diseases.

Biological Activities

1. Antioxidant Activity:

Research indicates that quinoxaline derivatives exhibit significant antioxidant properties. The presence of the nitro group enhances the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

2. Neuroprotective Effects:

Studies have shown that 6-chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione can prevent neuronal death induced by ischemia. This property is particularly relevant for developing treatments for neurodegenerative diseases and conditions associated with neuronal degeneration .

3. Antimicrobial Activity:

Quinoxalines have been explored for their antimicrobial properties. Preliminary studies suggest that derivatives of this compound may inhibit the growth of various bacterial strains, making them candidates for further investigation in antimicrobial therapy.

Research Findings

Recent studies have focused on synthesizing derivatives of 6-chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione to enhance its biological activity. For instance:

Case Studies

Case Study 1: Neuroprotection in Ischemia

A study demonstrated that 6-chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione significantly reduced neuronal death in animal models subjected to ischemic conditions. The mechanism involved modulation of glutamate receptor activity and reduction of excitotoxicity .

Case Study 2: Antioxidant Evaluation

In vitro assays revealed that this compound effectively scavenged free radicals and reduced oxidative stress markers in neuronal cell cultures. These findings support its potential use as a neuroprotective agent against oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.